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molecular formula C11H11NO4S B8750123 3,4,5-Trimethoxybenzoyl isothiocyanate CAS No. 6939-63-5

3,4,5-Trimethoxybenzoyl isothiocyanate

Cat. No. B8750123
M. Wt: 253.28 g/mol
InChI Key: SRJJUWPSSFADES-UHFFFAOYSA-N
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Patent
US08236965B2

Procedure details

Potassium thiocyanate is added to a solution of 3,4,5-trimethoxybenzoylchloride (2.3 g) in acetonitrile (40 ml). After stirring for 15 minutes at approximately 20° C., the mixture is filtered and the filtrate is concentrated under reduced pressure in order to produce the expected compound in the form of a beige powder (2.4 g, 96% yield). Melting point=101° C.
Name
Potassium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([O:18][CH3:19])[C:15]=1[O:16][CH3:17])[C:10](Cl)=[O:11]>C(#N)C>[CH3:19][O:18][C:14]1[CH:13]=[C:9]([CH:8]=[C:7]([O:6][CH3:5])[C:15]=1[O:16][CH3:17])[C:10]([N:3]=[C:2]=[S:1])=[O:11] |f:0.1|

Inputs

Step One
Name
Potassium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
2.3 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes at approximately 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure in order

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=C(C(=O)N=C=S)C=C(C1OC)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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